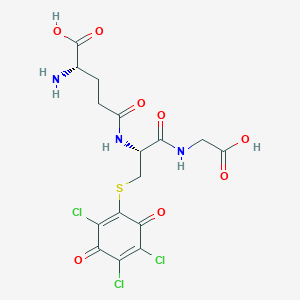
2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone, also known as TCBQ, is a chemical compound that has been the subject of extensive scientific research in recent years. TCBQ is a reactive metabolite of the widely used herbicide paraquat, and it is known to cause oxidative stress and damage to cells and tissues. In
科学的研究の応用
2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone has been used extensively in scientific research as a tool to study oxidative stress and its effects on cells and tissues. It has been shown to induce oxidative damage to DNA, proteins, and lipids, and to cause cell death in various cell types. 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone has also been used to study the mechanisms of paraquat toxicity and to investigate potential treatments for paraquat poisoning.
作用機序
2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone exerts its toxic effects by generating reactive oxygen species (ROS) and depleting cellular antioxidants such as glutathione. ROS can cause oxidative damage to cellular components and disrupt cellular signaling pathways, leading to cell death. 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone has also been shown to inhibit the activity of enzymes involved in cellular respiration, leading to energy depletion and further oxidative stress.
Biochemical and Physiological Effects
2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone has been shown to cause a wide range of biochemical and physiological effects, including oxidative damage to DNA, proteins, and lipids, inhibition of cellular respiration, depletion of cellular antioxidants, and cell death. 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone has also been shown to cause inflammation and damage to organs such as the lungs and liver.
実験室実験の利点と制限
2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone is a useful tool for studying oxidative stress and its effects on cells and tissues, as well as for investigating potential treatments for paraquat poisoning. However, 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone has limitations as a research tool, as it is highly reactive and can cause damage to cells and tissues at low concentrations. Careful handling and appropriate safety precautions are necessary when working with 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone in the laboratory.
将来の方向性
Future research on 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone could focus on developing new treatments for paraquat poisoning, investigating the mechanisms of oxidative stress and its effects on cellular signaling pathways, and exploring the potential role of 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone in the development of chronic diseases such as cancer and neurodegenerative disorders. Additionally, further research could investigate the effects of 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone on different cell types and tissues, as well as the potential for 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone to interact with other chemicals and environmental factors.
合成法
2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone is synthesized by the reaction of paraquat with glutathione, which is a tripeptide composed of three amino acids: cysteine, glutamic acid, and glycine. This reaction occurs in vivo when paraquat is metabolized by the liver, and 2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone is subsequently formed and transported to other organs and tissues.
特性
CAS番号 |
117383-28-5 |
|---|---|
製品名 |
2,5,6-Trichloro-3-(glutathion-S-yl)-1,4-benzoquinone |
分子式 |
C16H16Cl3N3O8S |
分子量 |
516.7 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(2,4,5-trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H16Cl3N3O8S/c17-9-10(18)13(27)14(11(19)12(9)26)31-4-6(15(28)21-3-8(24)25)22-7(23)2-1-5(20)16(29)30/h5-6H,1-4,20H2,(H,21,28)(H,22,23)(H,24,25)(H,29,30)/t5-,6-/m0/s1 |
InChIキー |
WGAYQHYSLBCCLN-WDSKDSINSA-N |
異性体SMILES |
C(CC(=O)N[C@@H](CSC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)NC(CSC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
正規SMILES |
C(CC(=O)NC(CSC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
配列 |
XXG |
同義語 |
2,5,6-trichloro-3-(glutathion-S-yl)-1,4-benzoquinone 2-(S-glutathionyl)-3,5,6-trichloro-1,4-benzoquinone 2-gluthionyl-3,5,6-trichloro-1,4-benzoquinone GS-1,4-TCBQ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydroxyphosphinimyl hydrogen phosphate](/img/structure/B219266.png)
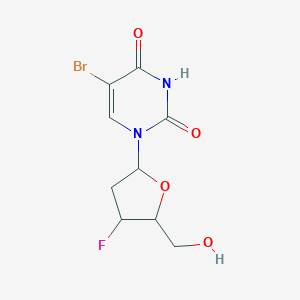
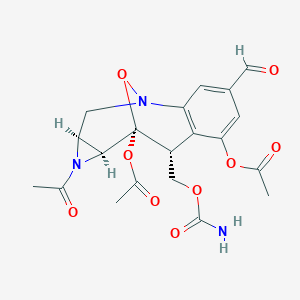

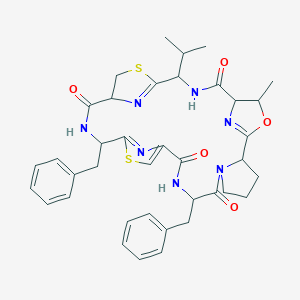
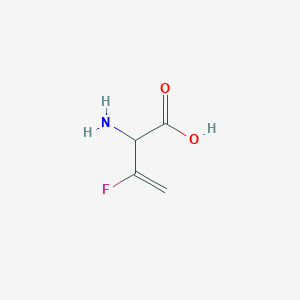

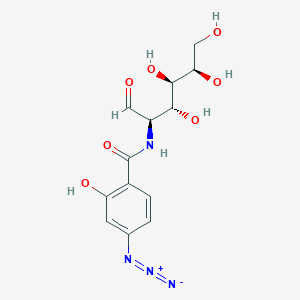
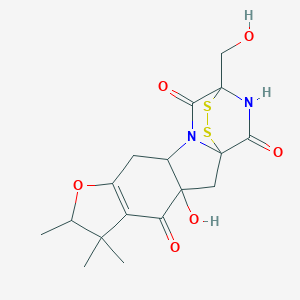
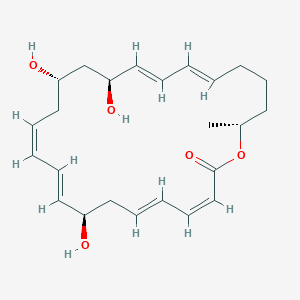

![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)
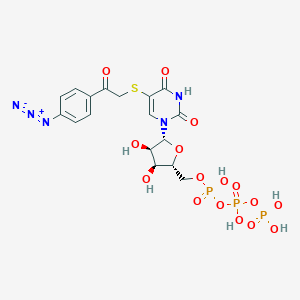
![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)